molecular formula C13H12ClN3O3 B2638293 1-(3-chlorophenyl)-4-methoxy-N-methyl-6-oxo-1,6-dihydro-3-pyridazinecarboxamide CAS No. 339030-52-3

1-(3-chlorophenyl)-4-methoxy-N-methyl-6-oxo-1,6-dihydro-3-pyridazinecarboxamide

Cat. No. B2638293
CAS RN: 339030-52-3
M. Wt: 293.71
InChI Key: QROKDMVMJOPEJD-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-4-methoxy-N-methyl-6-oxo-1,6-dihydro-3-pyridazinecarboxamide, also known as "3-chloro-6-methoxy-N-methyl-1,6-dihydro-3-pyridazinecarboxamide" or "3-chloro-6-MMP", is a novel and potentially useful synthetic molecule. It has been studied as a potential therapeutic agent for a variety of diseases, including cancer, inflammatory diseases, and neurological disorders. In addition, 3-chloro-6-MMP has been studied for its potential to act as a protective agent against environmental pollutants.

Scientific Research Applications

Synthesis of Piperazines

This compound could potentially be used in the synthesis of piperazine derivatives . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . The methods for synthesizing these derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Biological and Pharmaceutical Activity

Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Therefore, this compound could potentially be used in the development of new pharmaceuticals.

Identification and Analysis of Piperazines

This compound could be used in the identification and analysis of piperazines in seized materials . It could be used as a reference compound in various analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) .

Organic Synthesis

This compound could be used as an important intermediate for raw material and intermediate used in organic synthesis . It could be used in the agrochemical, pharmaceutical, and dyestuff field .

Determination of Designer Piperazines

This compound could be used in the determination of designer piperazines in urine specimens using GC-MS and LC-ESI-MS .

Investigation of In Vitro Efficacy of Newly Synthesized Compounds

This compound could be used to investigate the in vitro efficacy of newly synthesized compounds such as fluoroquinolones (norfloxacine and lomefloxacine) against Philasterides dicentrarchi .

properties

IUPAC Name

1-(3-chlorophenyl)-4-methoxy-N-methyl-6-oxopyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O3/c1-15-13(19)12-10(20-2)7-11(18)17(16-12)9-5-3-4-8(14)6-9/h3-7H,1-2H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QROKDMVMJOPEJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NN(C(=O)C=C1OC)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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